molecular formula C9H12O3 B13894285 (3aR,7aS)-2,2-dimethyl-4,7a-dihydro-3aH-1,3-benzodioxol-5-one CAS No. 65173-68-4

(3aR,7aS)-2,2-dimethyl-4,7a-dihydro-3aH-1,3-benzodioxol-5-one

Cat. No.: B13894285
CAS No.: 65173-68-4
M. Wt: 168.19 g/mol
InChI Key: GBHAVVFDMNIKED-JGVFFNPUSA-N
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Description

(3aR,7aS)-2,2-Dimethyl-4,7a-dihydro-3aH-1,3-benzodioxol-5-one is a bicyclic organic compound featuring a benzodioxol ring system fused with a ketone-bearing heterocyclic structure. Its stereochemistry, defined by the (3aR,7aS) configuration, plays a critical role in its physical and chemical properties.

Properties

CAS No.

65173-68-4

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

(3aR,7aS)-2,2-dimethyl-4,7a-dihydro-3aH-1,3-benzodioxol-5-one

InChI

InChI=1S/C9H12O3/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-4,7-8H,5H2,1-2H3/t7-,8+/m0/s1

InChI Key

GBHAVVFDMNIKED-JGVFFNPUSA-N

Isomeric SMILES

CC1(O[C@@H]2CC(=O)C=C[C@@H]2O1)C

Canonical SMILES

CC1(OC2CC(=O)C=CC2O1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,7AS)-2,2-DIMETHYL-3A,7A-DIHYDROBENZO[D][1,3]DIOXOL-5(4H)-ONE can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed arylation to set the framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve high enantioselectivity . Another approach involves the preparation of optically active salts through specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(3AR,7AS)-2,2-DIMETHYL-3A,7A-DIHYDROBENZO[D][1,3]DIOXOL-5(4H)-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for arylation, hydrogen gas for hydrogenation, and various oxidizing agents for oxidation reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield different oxidized forms of the compound, while reduction reactions can produce various reduced derivatives.

Scientific Research Applications

It appears the focus of your query is on the applications of the compound "(3aR,7aS)-2,2-dimethyl-4,7a-dihydro-3aH-1,3-benzodioxol-5-one." However, the search results provide limited direct information about the applications of this specific compound. Instead, the search results include information on similar compounds and their potential applications.

Information on Related Compounds

  • (3aR,6aR)-2,2-Dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one : This compound shares structural similarities with the target compound . However, the search results do not specify its applications .
  • (3AR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5(4H)-one : This compound is another similar compound, but again, the search results do not specify its applications .

General Information on Bioactive Compounds

  • Some search results discuss bioactive compounds and their applications for human and planetary health . This information is too general to be directly applicable to the specific compound .
  • Other search results discuss flavonoids and their biomedical applications . Flavonoids are a class of polyphenolic compounds found in plants . This information is also too general to be directly applicable to the specific compound .

Limited Data on the Specific Compound

  • SpectraBase: Mentions the compound (3aR,7aS)-2,2-dimethyl-4,7a-dihydro-3aH-1,3-benzodioxol-5-one and provides its spectra, InChI, InChIKey, Mol Weight, Molecular Formula and Exact Mass .
  • ChemSRC: Lists properties for 1,3-Benzodioxole,3a,7a-dihydro-2,2-dimethyl, including its molecular weight (152.19000), molecular formula (C9H12O2), and other identifiers . However, this is a slightly different compound than the one you asked about .

Mechanism of Action

The mechanism of action of (3AR,7AS)-2,2-DIMETHYL-3A,7A-DIHYDROBENZO[D][1,3]DIOXOL-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Natural Products

Ionone Derivative from Lycium intricatum ((1R,3aR,7aS)-3a,7-dimethyl-1-((E)-prop-1-en-1-yl)-1,3a,4,7a-tetrahydroisobenzofuran-5(3H)-one)
  • Key Features :
    • Ring System : Isobenzofuran-5(3H)-one core with a tetrahydrofuran moiety.
    • Substituents : Prop-1-en-1-yl group at position 1 and methyl groups at 3a and 7 positions.
    • Stereochemistry : (1R,3aR,7aS) configuration confirmed via NMR, MS, and electronic circular dichroism (ECD) .
  • Comparison: Unlike the target compound, this analog lacks the benzodioxol ring but shares a ketone group and bicyclic framework.

Pharmaceutical Analogs

Trandolapril ((2S,3aR,7aS)-1-[(S)-N-[(S)-1-Carboxy-3-phenylpropyl]alanyl]hexahydro-2-indolinecarboxylic acid, 1-ethyl ester)
  • Key Features :
    • Structure : Hexahydroindoline core with an ester and carboxyalkyl substituent.
    • Application : ACE inhibitor used clinically for hypertension .
  • Comparison :
    • Both compounds share the (3aR,7aS) stereochemical configuration, critical for biological activity.
    • Trandolapril’s functional groups (ester, carboxylic acid) contrast with the target compound’s ketone and benzodioxol system, highlighting divergent pharmacological targeting.
(3aR,4R,7S,7aS)-Octahydro-4,7-methanophosphindole 1-oxide
  • Key Features: Ring System: Phosphindole oxide with a methano bridge. Synthesis: Achieved via RuO2-mediated oxidation and multi-step purification .
  • Comparison :
    • The phosphindole oxide lacks the benzodioxol ring but shares a fused bicyclic structure.
    • The presence of phosphorus introduces unique reactivity (e.g., nucleophilic substitution) absent in the target compound.

Comparative Data Table

Compound Name Core Structure Key Substituents Stereochemistry Synthesis Highlights
(3aR,7aS)-2,2-Dimethyl-4,7a-dihydro-3aH-1,3-benzodioxol-5-one Benzodioxol 2,2-dimethyl; 5-ketone (3aR,7aS) Likely involves cyclization
Ionone derivative (Lycium intricatum) Isobenzofuran-5(3H)-one Prop-1-en-1-yl; 3a,7-dimethyl (1R,3aR,7aS) Chromatographic isolation
Trandolapril Hexahydroindoline Ester; carboxyalkyl (2S,3aR,7aS) Multi-step peptide coupling
(3aR,4R,7S,7aS)-Octahydro-4,7-methanophosphindole 1-oxide Phosphindole oxide Methano bridge; phosphorus (3aR,4R,7S,7aS) RuO2-mediated oxidation
(3aR,6aS)-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Cyclopenta[c]pyrrole tert-butyl carbamate; 5-ketone (3aR,6aS) Boc protection; NaIO4/RuO2 oxidation

Key Research Findings

Stereochemical Significance : The (3aR,7aS) configuration is conserved in pharmacologically active compounds (e.g., Trandolapril) and natural products, suggesting its role in binding affinity or metabolic stability .

Synthetic Complexity : Multi-step syntheses involving oxidation (NaIO4/RuO2) and protection strategies are common for bicyclic ketones, indicating challenges in yield and purity .

Functional Group Impact : Ketones (as in the target compound) vs. esters (as in Trandolapril) dictate divergent reactivity—ketones are prone to nucleophilic attack, while esters undergo hydrolysis .

Biological Activity

(3aR,7aS)-2,2-dimethyl-4,7a-dihydro-3aH-1,3-benzodioxol-5-one, also known by its CAS number 65173-68-4, is a compound with potential biological activities. This article reviews its biological properties based on available research findings, including its chemical structure, mechanisms of action, and specific biological effects.

Chemical Structure and Properties

The compound has a molecular formula of C9H12O3 and a molecular weight of 168.19 g/mol. Below is a summary of its basic chemical properties:

PropertyValue
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
CAS Number65173-68-4
Other Names1,3-Benzodioxol-5(4H)-one, 3a,7a-dihydro-2,2-dimethyl-, cis

Antioxidant Activity

Research indicates that (3aR,7aS)-2,2-dimethyl-4,7a-dihydro-3aH-1,3-benzodioxol-5-one exhibits significant antioxidant properties. In vitro studies demonstrate its ability to scavenge free radicals effectively. For instance, it was shown to scavenge DPPH radicals comparably to vitamin C at certain concentrations .

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin production and is a target for skin-whitening agents. The compound has been investigated for its tyrosinase inhibitory activity. In cell-based assays using B16F10 cells (mouse melanoma cells), it demonstrated a concentration-dependent inhibition of tyrosinase activity, making it a candidate for further studies in cosmetic applications .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of compounds. In studies involving B16F10 cells treated with various concentrations of the compound, no significant cytotoxic effects were observed at concentrations below 20 µM over 48 and 72 hours. This suggests that the compound may be safe for use in therapeutic applications at certain dosages .

The mechanisms underlying the biological activities of (3aR,7aS)-2,2-dimethyl-4,7a-dihydro-3aH-1,3-benzodioxol-5-one are not fully elucidated but may involve direct interaction with key enzymes such as tyrosinase and various reactive oxygen species (ROS). The antioxidant activity likely stems from its ability to donate electrons to free radicals .

Case Studies and Research Findings

  • Antioxidant Efficacy : In a study evaluating the antioxidant capabilities of various analogs related to this compound, it was found that those with similar structures exhibited varying degrees of DPPH radical scavenging activity. The compound's structural features contribute significantly to its efficacy as an antioxidant .
  • Tyrosinase Inhibition : Analogous compounds were tested against mushroom tyrosinase to assess their inhibitory effects. The results indicated that (3aR,7aS)-2,2-dimethyl-4,7a-dihydro-3aH-1,3-benzodioxol-5-one could inhibit tyrosinase activity effectively at low concentrations compared to standard inhibitors like kojic acid .

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